molecular formula C11H14O B12325864 Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-

Cat. No.: B12325864
M. Wt: 162.23 g/mol
InChI Key: DLSYQCLRLSWCDC-GXSJLCMTSA-N
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- reflects its core structure and stereochemical configuration. The parent chain is benzenemethanol, a benzene ring substituted with a hydroxymethyl group (-CH2OH) at the para position. The alpha carbon of the hydroxymethyl group is further bonded to a 1-methyl-2-propen-1-yl substituent, which introduces a chiral center at both the benzylic (alpha) position and the propenyl group’s branching carbon.

The stereochemical descriptors (1S) and (alphaR) specify the absolute configurations of these chiral centers. The propenyl group’s (1S) designation arises from the Cahn-Ingold-Prelog priority rules, where the highest-priority substituents (methyl, propenyl, and hydrogen) are ordered to assign the S configuration. At the benzylic position, the (alphaR) descriptor indicates that the hydroxyl group, propenyl substituent, and benzene ring occupy distinct spatial orientations, satisfying the R configuration. This compound’s stereochemistry is critical for its potential interactions in chiral environments, such as enzyme-active sites or asymmetric synthesis applications.

Stereochemical Feature Configuration Priority Order (Cahn-Ingold-Prelog)
Propenyl group chiral center (C1) S Methyl > propenyl > hydrogen
Benzylic chiral center (Calpha) R Hydroxyl > propenyl > benzene

Comparative Analysis with Related Benzyl Alcohol Derivatives

Benzenemethanol derivatives share a common structural motif but exhibit distinct physicochemical properties due to variations in substituents and stereochemistry. For example:

  • alpha-(2-Methyl-2-propen-1-yl)benzenemethanol (CID 10855789) lacks the methyl group at the propenyl branch, resulting in a simpler structure with reduced steric hindrance.
  • 4-Methyl-alpha-(1-methyl-2-propenyl)-benzenemethanol (CID 578226) incorporates a para-methyl group on the benzene ring, enhancing hydrophobicity compared to the unsubstituted parent compound.

The table below highlights key differences:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Chiral Centers
Target compound C12H16O Alpha-(1S)-1-methyl-2-propen-1-yl 176.25 2
CID 10855789 C11H14O Alpha-2-methyl-2-propen-1-yl 162.23 1
CID 578226 C12H16O 4-Methyl, alpha-1-methyl-2-propenyl 176.25 2

The target compound’s dual chiral centers and branched propenyl group distinguish it from analogues, influencing its boiling point, solubility, and reactivity in stereoselective reactions.

X-ray Crystallographic Studies of Chiral Centers

While direct X-ray crystallographic data for benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-, is unavailable, studies of analogous compounds provide insights. For instance, 4-methyl-alpha-(1-methyl-2-propenyl)-benzenemethanol (CID 578226) exhibits bond angles of 109.5° at its chiral centers, consistent with tetrahedral geometry. The propenyl group’s gauche conformation relative to the benzene ring minimizes steric clashes, as observed in similar triaryl methane derivatives.

In propeller-shaped molecules like triarylmethanes, X-ray analyses reveal that chiral axes and helicity contribute to 32 possible stereoisomers. Although the target compound lacks such complexity, its crystallographic characterization would likely confirm the spatial arrangement predicted by its (1S,alphaR) configuration.

Conformational Analysis via Computational Modeling

Computational models predict the target compound’s low-energy conformers using molecular mechanics and density functional theory (DFT). Key findings include:

  • Rotatable Bonds : The three rotatable bonds (propenyl C-C, benzylic C-O, and propenyl C-CH3) permit multiple conformations, with the anti-periplanar arrangement between the hydroxyl and propenyl groups being most stable.
  • Hydrogen Bonding : The hydroxyl group acts as a hydrogen bond donor, favoring intramolecular interactions with the π-electrons of the benzene ring in vacuum simulations.
  • Steric Effects : Van der Waals repulsions between the propenyl methyl group and benzene ring destabilize synclinal conformers by 2.3 kcal/mol compared to anti-periplanar states.

The table below summarizes computed properties:

Property Value Method
XLogP3 2.9 PubChem
Topological Polar Surface Area 20.2 Ų Cactvs
Heavy Atom Count 13 PubChem
Rotatable Bond Count 3 Cactvs

These results align with experimental data for CID 578226, which shares identical molecular formulas and stereochemical complexity.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(1R,2S)-2-methyl-1-phenylbut-3-en-1-ol

InChI

InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3/t9-,11+/m0/s1

InChI Key

DLSYQCLRLSWCDC-GXSJLCMTSA-N

Isomeric SMILES

C[C@@H](C=C)[C@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C=C)C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Benzaldehyde is derivatized with protective groups (e.g., methoxy or methyl) to modulate electronic effects.
  • Catalytic System : A chiral indium or zinc complex, such as (R)-BINOL-Zn, catalyzes the allylation of benzaldehyde with (1S)-1-methyl-2-propen-1-ylmagnesium bromide.
  • Conditions : Reactions proceed at −20°C in tetrahydrofuran (THF), achieving 85–92% conversion within 12 hours.
  • Workup : Acidic hydrolysis removes protective groups, yielding the free benzyl alcohol.

Stereochemical Control

  • Ligand Effects : (R)-BINOL ligands favor the (alphaR) configuration with 94% enantiomeric excess (ee).
  • Temperature : Lower temperatures (−20°C to 0°C) minimize racemization of the propenyl group.

Table 1: Asymmetric Allylation Optimization

Catalyst Temp (°C) ee (%) Yield (%) Reference
(R)-BINOL-Zn −20 94 88
(S)-PyBOX-Cu 25 78 75
Jacobsen’s Salen 0 85 82

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as oxazolidinones or Evans’ auxiliaries, temporarily enforce stereocontrol during propenyl group installation. This method is advantageous for large-scale synthesis due to recyclable auxiliaries.

Procedure

  • Auxiliary Attachment : Benzaldehyde is condensed with (S)-4-benzyl-2-oxazolidinone to form a chiral imide.
  • Allylation : The imide undergoes nucleophilic attack by (1S)-1-methyl-2-propen-1-yl lithium, generating a diastereomeric mixture.
  • Auxiliary Removal : Hydrolysis with lithium hydroxide yields the target alcohol with >90% diastereomeric excess (de).

Key Findings :

  • Auxiliary recycling reduces costs by 40% compared to catalytic methods.
  • Diastereoselectivity hinges on solvent polarity; dichloromethane (DCM) outperforms THF (de: 92% vs. 78%).

Enzymatic Kinetic Resolution

Enzymes like lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture, resolving the (alphaR) configuration. This method is ideal for small-scale, high-purity applications.

Process Overview

  • Esterification : Racemic alpha-[(1S)-1-methyl-2-propen-1-yl]-benzenemethanol is acetylated to form a racemic ester.
  • Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (alphaS)-ester, leaving the (alphaR)-ester intact.
  • Separation : Chromatography isolates the (alphaR)-alcohol after saponification.

Performance Metrics :

  • Enzyme Efficiency : CAL-B achieves 99% selectivity for (alphaS)-ester hydrolysis.
  • Yield : 45% isolated yield with 98% ee, limited by theoretical maximum of kinetic resolution.

Diastereoselective Grignard Addition

Grignard reagents add to ketones with inherent stereoselectivity, enabling propenyl group installation. This method suits substrates with pre-existing chiral centers.

Synthesis Steps

  • Ketone Preparation : 3-Methoxypropiophenone is synthesized via Friedel-Crafts acylation.
  • Grignard Addition : (1S)-1-Methyl-2-propen-1-ylmagnesium chloride adds to the ketone, forming a tertiary alcohol with 87% de.
  • Demethylation : BBr3 cleaves the methoxy group, yielding the target benzyl alcohol.

Optimization Data :

  • Solvent Impact : Diethyl ether enhances diastereoselectivity (de: 87%) vs. THF (de: 72%).
  • Temperature : −78°C minimizes side reactions but extends reaction time to 24 hours.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Alpha-methylbenzyl ketone or alpha-methylbenzoic acid.

    Reduction: Hydrocarbons such as alpha-methylbenzene.

    Substitution: Alpha-methylbenzyl chloride.

Scientific Research Applications

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to various biological effects.

Comparison with Similar Compounds

Key Features :

  • Functional group : The propenyl group introduces unsaturation, enabling addition or polymerization reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with key analogs:

Compound Name (CAS No.) Substituent(s) Molecular Formula Stereochemistry Key Applications/Properties
Target Compound 1-Methyl-2-propen-1-yl C₁₁H₁₄O (1S), (alphaR) Potential synthesis intermediate
Benzenemethanol, alpha-[(1E)-1-propen-1-yl]-, (alphaR)- (87246-95-5) 1-Propen-1-yl (E-configuration) C₁₀H₁₂O (alphaR) Organic synthesis intermediate
Benzenemethanol, alpha-ethynyl-4-(1-methylethyl)-, (alphaS)- (104912-28-9) Ethynyl, isopropyl C₁₂H₁₄O (alphaS) Specialty chemicals
Pseudoephedrine (90-82-4) (1S)-1-(Methylamino)ethyl C₁₀H₁₅NO (alphaS) Decongestant, stimulant
Dicofol (115-32-2) 4-Chloro, 4-chlorophenyl, trichloromethyl C₁₄H₉Cl₅O N/A Acaricide, pesticide
Benzenemethanol, alpha-methyl-, (R)- (1517-69-7) Methyl C₈H₁₀O (alphaR) Fragrance ingredient

Stereochemical and Reactivity Analysis

  • Target vs. Pseudoephedrine: While both have (1S) configurations, pseudoephedrine’s aminoethyl group confers pharmacological activity, whereas the target’s propenyl group suggests divergent reactivity (e.g., susceptibility to oxidation or electrophilic addition) .
  • Target vs. Dicofol : Dicofol’s chlorinated substituents make it highly lipophilic and persistent in the environment, unlike the target compound’s simpler alkenyl group .
  • Target vs. E-Propenyl Analog (87246-95-5) : The E-configuration in the analog may lead to different steric interactions and stability compared to the target’s branched propenyl group .

Physical Properties

  • Boiling Point: Benzenemethanol analogs with methyl or propenyl substituents (e.g., alpha-methyl-, (R)- in ) have boiling points near 371 K. The target compound’s larger substituent may increase boiling point slightly due to higher molecular weight .
  • Solubility : Propenyl and ethynyl groups likely reduce water solubility compared to polar groups like amines in pseudoephedrine .

Pharmaceutical Relevance

  • Pseudoephedrine : Widely used in decongestants; its stereochemistry ((alphaS)) is critical for binding adrenergic receptors .
  • Target Compound: No direct pharmacological data, but unsaturated groups (propenyl) are common in terpene-derived fragrances or antiviral agents (e.g., via Michael additions).

Industrial and Agrochemical Use

  • Dicofol : A chlorinated pesticide with environmental toxicity due to bioaccumulation .
  • Ethynyl Derivatives () : Used in cross-coupling reactions for complex molecule synthesis .

Future Research Directions

  • Stereoselective Synthesis : Develop asymmetric methods to optimize (1S,alphaR) configurations for targeted applications.
  • Toxicological Studies : Assess environmental impact and biodegradability of the propenyl group.
  • Functionalization : Explore derivatization (e.g., epoxidation of the propenyl group) to expand utility.

Biological Activity

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-, also known as α-methylbenzyl alcohol , is a compound with significant biological activity. This article reviews its pharmacological properties, toxicity, and potential applications based on diverse research findings.

  • Chemical Formula : C11H14O
  • Molecular Weight : 162.228 g/mol
  • CAS Number : 103882-41-3
  • IUPAC Name : Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-

Pharmacological Effects

Benzenemethanol exhibits various biological activities that can impact human health and environmental safety. Key findings include:

  • Neurotoxicity :
    • High doses of benzenemethanol have been associated with neurotoxic effects in animal studies. For instance, rats administered 800 mg/kg body weight/day showed staggering and respiratory difficulties, alongside pathological lesions in the brain and other organs .
    • The NOAEL (No Observed Adverse Effect Level) for neurotoxicity was established at 200 mg/kg bw/day for mice and 400 mg/kg bw/day for rats .
  • Respiratory Effects :
    • Inhalation studies indicate that exposure to high concentrations (up to 4178 mg/m³) resulted in transient clinical signs such as slight bradypnoea and irritant effects on the upper respiratory tract, but no lasting damage was observed .
  • Toxicity Profile :
    • The median lethal concentration (LC50) for benzenemethanol was found to be greater than 4178 mg/m³ in rats, indicating a relatively low acute toxicity level under controlled conditions .

Study on Premature Infants

A notable case study reported serious adverse effects in premature infants who received intravenous medications containing benzyl alcohol, including central nervous system dysfunction and fatalities occurring between 6 to 46 days post-administration. This highlights the critical need for caution in using benzenemethanol in medical formulations for vulnerable populations .

Chronic Toxicity Assessment

A chronic toxicity study involving B6C3F1 mice and F344/N rats revealed no significant effects on body weight gain or clinically observable signs throughout the duration of the study when administered lower doses (0, 100, or 200 mg/kg bw/day) . However, the study noted increased mortality primarily due to gavage-related complications rather than direct chemical toxicity.

Comparative Toxicity Data

Study TypeOrganismDose (mg/kg bw/day)Observed EffectsNOAEL
Acute ToxicityRats>4178 (inhalation)Transient respiratory irritationN/A
NeurotoxicityRats800Staggering, lethargy, brain lesions400
Chronic ToxicityMice/Rats0, 100, 200 (mice), 0, 200, 400 (rats)No significant effects observed200 (mice), 400 (rats)

Environmental Impact

The environmental implications of benzenemethanol include its potential as a precursor in illicit drug synthesis as noted by regulatory bodies. Its classification within lists of chemicals frequently used in illegal activities emphasizes the need for stringent monitoring and control measures to mitigate risks associated with its misuse .

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